molecular formula C8H10N2O3 B14861971 Ethyl 5-acetyl-1H-imidazole-2-carboxylate

Ethyl 5-acetyl-1H-imidazole-2-carboxylate

Cat. No.: B14861971
M. Wt: 182.18 g/mol
InChI Key: DPLUZVXKMKSQJE-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-1H-imidazole-2-carboxylate is a heterocyclic organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-3-oxobutanoate with acetic anhydride in the presence of a base such as sodium acetate. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

Ethyl 5-acetyl-1H-imidazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and form complexes that can inhibit enzyme activity. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability.

Comparison with Similar Compounds

Ethyl 5-acetyl-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives such as:

  • Ethyl 4-acetyl-1H-imidazole-2-carboxylate
  • Ethyl 5-methyl-1H-imidazole-2-carboxylate
  • Ethyl 5-phenyl-1H-imidazole-2-carboxylate

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. This compound is unique due to its specific acetyl group at the 5-position, which can influence its interactions with molecular targets and its overall properties.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 5-acetyl-1H-imidazole-2-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-9-4-6(10-7)5(2)11/h4H,3H2,1-2H3,(H,9,10)

InChI Key

DPLUZVXKMKSQJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(N1)C(=O)C

Origin of Product

United States

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